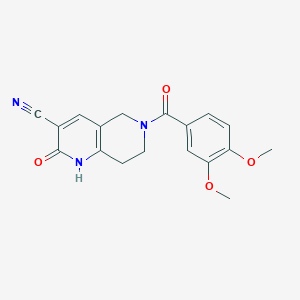
1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methylbutan-1-ol” also known as “active amyl alcohol” is an organic compound with the formula CH3CH2CH(CH3)CH2OH . It is one of several isomers of amyl alcohol . “2-Methylbutyl acetate” is one of the key volatile aroma compounds that contribute to the characteristic aroma of apples of different varieties such as royal gala apple and Fiji apples .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, ring closures, metal catalysis, green reactions, Maillard reactions, and acid catalysts on N-substitution .
Molecular Structure Analysis
The molecular formula of “2-Methylbutan-1-ol” is C5H12O . The molecular weight is 88.148 Da .
Chemical Reactions Analysis
Carbocation rearrangements are extremely common in organic chemistry reactions and are defined as the movement of a carbocation from an unstable state to a more stable state through the use of various structural reorganizational “shifts” within the molecule .
Physical And Chemical Properties Analysis
The molecular weight of “2-Methylbutan-1-ol” is 88.148 Da . For “Butanoic acid, 2-methyl-, 2-methylbutyl ester”, the molecular weight is 172.2646 .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylbutyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-9(2)6-11-5-4-10(7-11)8-12/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDENYVPZJXSWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbutyl)-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


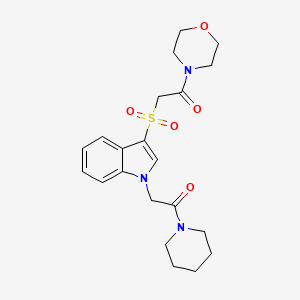
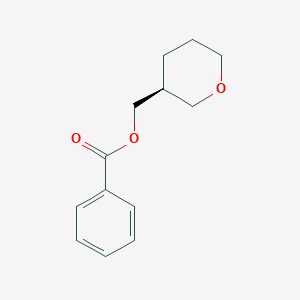
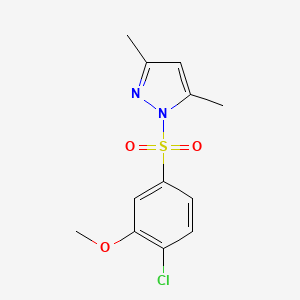
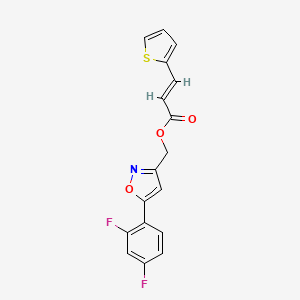
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-((3-methoxyphenyl)thio)-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2789487.png)
![3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789488.png)
![2,9-Dioxaspiro[5.5]undecan-3-ylmethanol](/img/structure/B2789492.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2789494.png)
![3-(4-Methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2789495.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2789497.png)
![6-Chloro-3,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B2789498.png)
